An In-Depth Technical Guide to (S)-3-Phenylcyclopentanone: A Chiral Building Block for Drug Development
An In-Depth Technical Guide to (S)-3-Phenylcyclopentanone: A Chiral Building Block for Drug Development
(S)-3-Phenylcyclopentanone is a chiral ketone that has garnered significant interest in the field of organic synthesis, particularly as a versatile building block for the stereoselective synthesis of complex molecules. Its rigid cyclopentanone framework, coupled with the stereogenic center bearing a phenyl group, makes it a valuable precursor for a variety of biologically active compounds, including those targeting the central nervous system. This guide offers a detailed exploration of its chemical and physical properties, spectroscopic signature, synthesis, and applications, providing a critical resource for its effective utilization in research and development.
Chemical Structure and Stereochemistry
(S)-3-Phenylcyclopentanone possesses a five-membered carbocyclic ring with a ketone functional group at the C1 position and a phenyl substituent at the C3 position. The stereochemical designation "(S)" refers to the absolute configuration at the chiral center (C3), as determined by the Cahn-Ingold-Prelog priority rules.
The cyclopentanone ring is not planar and exists in various envelope and twist conformations that rapidly interconvert at room temperature. The presence of the bulky phenyl group at the C3 position influences the conformational equilibrium, favoring conformations that minimize steric interactions. This conformational preference can play a crucial role in directing the stereochemical outcome of reactions involving this chiral ketone.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (S)-3-Phenylcyclopentanone is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | (3S)-3-phenylcyclopentan-1-one | [1] |
| CAS Number | 86505-50-2 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 154-155 °C at 10 Torr (for racemic mixture) | |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and acetone. Sparingly soluble in water. | General chemical principles for ketones of similar structure. |
| Storage | Store in a cool, dry place, sealed in a dry, room temperature environment. |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 3-phenylcyclopentanone will exhibit characteristic signals for the aromatic and aliphatic protons. The aromatic protons of the phenyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The aliphatic protons of the cyclopentanone ring will show more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The methine proton at the chiral center (C3) is expected to be a multiplet, shifted downfield due to the influence of the adjacent phenyl group. The remaining methylene protons on the cyclopentanone ring will appear as overlapping multiplets in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon (C1) is expected to have a characteristic chemical shift in the downfield region, typically around δ 215-220 ppm. The aromatic carbons of the phenyl group will appear in the range of δ 125-145 ppm. The chiral methine carbon (C3) will be found in the aliphatic region, along with the other methylene carbons of the cyclopentanone ring.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-3-Phenylcyclopentanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear around 1740-1750 cm⁻¹ for a five-membered ring ketone. Other characteristic absorptions include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1600 and 1450 cm⁻¹).
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ for (S)-3-Phenylcyclopentanone would be observed at an m/z of 160. The fragmentation pattern is expected to show characteristic losses. A prominent fragment would likely result from the loss of the phenyl group (C₆H₅), leading to a peak at m/z 83. Another significant fragmentation pathway could involve the loss of a C₂H₄O fragment via a McLafferty-type rearrangement, if sterically feasible, or other ring-cleavage pathways.
Synthesis of (S)-3-Phenylcyclopentanone
The enantioselective synthesis of (S)-3-Phenylcyclopentanone is crucial for its application as a chiral building block. A highly effective and widely utilized method is the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to cyclopent-2-en-1-one. This reaction, often employing a chiral phosphine ligand such as (S)-BINAP, provides the desired (S)-enantiomer with high enantioselectivity.
Experimental Protocol: Asymmetric Synthesis (Adapted from a similar procedure)
Materials:
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Cyclopent-2-en-1-one
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Phenylboronic acid
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[Rh(acac)(C₂H₄)₂] (acetylacetonatobis(ethylene)rhodium(I))
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(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
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1,4-Dioxane
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Water (degassed)
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Diethyl ether
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(acac)(C₂H₄)₂] and (S)-BINAP.
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Add a degassed mixture of 1,4-dioxane and water.
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Stir the mixture at room temperature until a homogeneous catalyst solution is formed.
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Add phenylboronic acid and cyclopent-2-en-1-one to the catalyst solution.
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Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford pure (S)-3-Phenylcyclopentanone.
Causality in Experimental Choices: The choice of a rhodium catalyst in combination with a chiral phosphine ligand like (S)-BINAP is critical for achieving high enantioselectivity. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the phenyl group to one face of the enone, leading to the preferential formation of the (S)-enantiomer. The use of a mixed solvent system like dioxane/water is often necessary to solubilize both the organic and inorganic reagents.
Applications in Drug Development
(S)-3-Phenylcyclopentanone serves as a valuable chiral synthon for the preparation of a range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce a stereocenter with a phenyl group early in a synthetic sequence, which can then be further elaborated to construct more complex molecular architectures.
Precursor for Central Nervous System (CNS) Agents
Derivatives of phenyl-substituted carbocycles have shown a wide range of biological activities, including effects on the central nervous system. For instance, analogues of 1-phenylcyclohexylamine, a phencyclidine (PCP) derivative, have been investigated for their anticonvulsant properties. Contraction of the cyclohexane ring to a cyclopentane ring in these analogues has been shown to be a favorable modification for separating anticonvulsant activity from motor toxicity.[2] (S)-3-Phenylcyclopentanone can serve as a starting material for the synthesis of such chiral 1-phenylcyclopentylamine derivatives, allowing for the exploration of stereospecific interactions with biological targets.
Chiral Building Block in Asymmetric Synthesis
Safety and Handling
(S)-3-Phenylcyclopentanone is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-3-Phenylcyclopentanone is a chiral building block of significant value to the drug development community. Its well-defined stereochemistry, coupled with the synthetic accessibility of both enantiomers, makes it an attractive starting material for the enantioselective synthesis of complex pharmaceutical agents. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is paramount for its successful application in the synthesis of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral synthons like (S)-3-Phenylcyclopentanone in the drug discovery and development pipeline is set to increase.
References
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Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. air.unimi.it. [Link]
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3-Phenylcyclopentan-1-one | C11H12O | CID 11137433. PubChem. [Link]
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(S)-3-Phenylcyclopentanone | C11H12O | CID 10931730. PubChem. [Link]
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3-Phenylcyclopentanone - Physico-chemical Properties. ChemBK. [Link]
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Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. [Link]
